



# Application Note: Quantification of Penicillin G in Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Benzathine	
Cat. No.:	B1666193	Get Quote

#### Introduction

Penicillin G (benzylpenicillin) is a widely used beta-lactam antibiotic for treating various bacterial infections. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies to ensure efficacy and prevent toxicity. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and cost-effective method for the quantification of penicillin G in biological matrices like plasma. This application note provides a detailed protocol for the determination of penicillin G in plasma using a reversed-phase HPLC-UV method.

#### Principle

The method involves the separation of penicillin G from endogenous plasma components using a C18 reversed-phase column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Following separation, penicillin G is quantified by a UV detector at a specific wavelength. The concentration in an unknown sample is determined by comparing its peak area to a standard curve generated from known concentrations of penicillin G. Protein precipitation is used as a simple and rapid sample preparation technique to remove interfering macromolecules from the plasma.

## **Method and Materials**

Instrumentation and Consumables



- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 μm)[1]
- Data acquisition and processing software
- Analytical balance
- Vortex mixer
- Centrifuge
- Micropipettes
- HPLC vials
- Syringe filters (0.22 μm)

#### Chemicals and Reagents

- Penicillin G Potassium salt (Reference Standard)[1]
- Acetonitrile (HPLC grade)[2]
- Methanol (HPLC grade)[1]
- Monobasic potassium phosphate (KH<sub>2</sub>PO<sub>4</sub>)[1]
- Phosphoric acid[2]
- Ultrapure water
- Drug-free human plasma

## **Quantitative Data Summary**

The following tables summarize the chromatographic conditions and validation parameters for the HPLC-UV method.



Table 1: Chromatographic Conditions

Parameter	Condition
Column	C18 Reversed-Phase (e.g., Syncronis aQ, 4.6 x 100 mm, 5 μm)[1]
Mobile Phase	0.01M Potassium Phosphate Monobasic : Methanol (60:40, v/v)[1]
Separation Mode	Isocratic[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	10 - 20 μL[1][2]
Column Temperature	25 °C (Ambient)[1]
UV Detection Wavelength	210 nm or 220 nm[1][2]
Run Time	~15 minutes[1]

Table 2: Method Validation Parameters

Parameter	Typical Value
Linearity Range	2 - 250 μg/mL
Correlation Coefficient (r²)	> 0.999[3]
Limit of Detection (LOD)	~0.01 - 5 ng/mL[4]
Limit of Quantification (LOQ)	~0.03 - 5 ng/mL[4]
Precision (RSD%)	< 5%[5]
Accuracy (Recovery %)	88 - 105%[6]
Sample Stability	Stable for 24 hours at 4-6°C; 6-12 months at -80°C[7]

# **Detailed Experimental Protocols**



- 1. Preparation of Reagents and Standard Solutions
- Mobile Phase (0.01M KH<sub>2</sub>PO<sub>4</sub>: Methanol, 60:40):
  - Dissolve 1.36 g of monobasic potassium phosphate in 1000 mL of ultrapure water to make a 0.01M solution.
  - Filter the phosphate buffer through a 0.22 μm filter.
  - Prepare the mobile phase by mixing 600 mL of the 0.01M phosphate buffer with 400 mL of methanol.[1]
  - Degas the mobile phase before use.
- Penicillin G Stock Solution (1 mg/mL):
  - Accurately weigh approximately 10 mg of Penicillin G Potassium salt.
  - Dissolve it in a 10 mL volumetric flask with ultrapure water.
  - Store the stock solution at -80°C for up to 6 months.[8]
- Working Standard Solutions:
  - Perform serial dilutions of the stock solution with ultrapure water to prepare working standards for the calibration curve.
  - A typical concentration range for the calibration curve is 5 μg/mL to 250 μg/mL.[2]
- 2. Sample Preparation (Plasma)

The following protocol uses protein precipitation with acetonitrile, a common and effective method for plasma samples.[2]

 Pipette 100 μL of the plasma sample (or blank plasma for calibration standards) into a microcentrifuge tube.

## Methodological & Application



- For calibration standards, add 100 μL of the corresponding working standard solution and 100 μL of water. For plasma samples, add 200 μL of water.[2]
- Add 700 μL of acetonitrile to each tube to precipitate the plasma proteins.[2]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C.[2]
- Carefully collect 100 μL of the clear supernatant and dilute it with 900 μL of ultrapure water.
  [2]
- Transfer the final diluted supernatant to an HPLC vial for injection.
- 3. HPLC Analysis Workflow
- System Startup: Turn on the HPLC system, including the pump, detector, and column oven.
- Column Equilibration: Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min to equilibrate the C18 column. Equilibration is typically complete when a stable baseline is observed (approx. 30 minutes).
- Sequence Setup: Create a sequence in the data acquisition software including the blank, calibration standards (from lowest to highest concentration), quality control samples, and the unknown plasma samples.
- Injection: Inject 10-20 μL of each prepared sample into the HPLC system.
- Data Acquisition: Record the chromatograms for the specified run time (~15 minutes).
- 4. Data Analysis and Quantification
- Peak Identification: Identify the penicillin G peak in the chromatograms based on its retention time, as determined by the standard injections.
- Calibration Curve: Plot the peak area of the penicillin G standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).



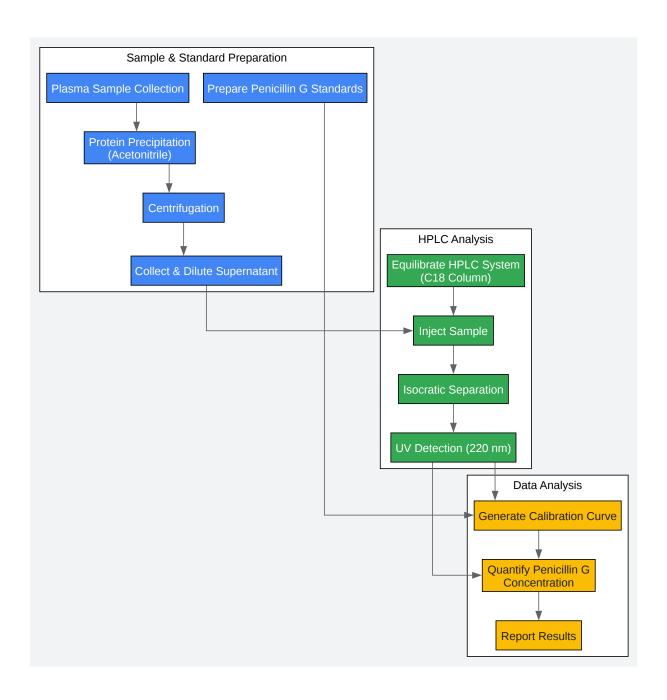




• Quantification: Use the regression equation from the calibration curve to calculate the concentration of penicillin G in the unknown plasma samples based on their measured peak areas. Remember to account for the dilution factor used during sample preparation.

## **Visualizations**

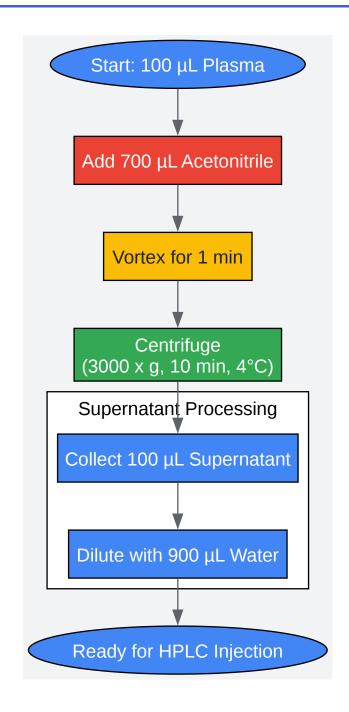




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Caption: Overall experimental workflow for penicillin G quantification.





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Caption: Detailed plasma sample preparation workflow.

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